molecular formula C10H11FO3 B6321288 4-Fluoro-2-methoxybenzoic acid ethyl ester, 97% CAS No. 167758-90-9

4-Fluoro-2-methoxybenzoic acid ethyl ester, 97%

Cat. No. B6321288
CAS RN: 167758-90-9
M. Wt: 198.19 g/mol
InChI Key: UIBOSKHTUACCEL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzoic acid ethyl ester is a member of the benzoic acid ethyl ester family of organic compounds. It has a molecular formula of C10H11FO3 and a molecular weight of 198.19 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxybenzoic acid ethyl ester consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 2nd position. An ester functional group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxybenzoic acid ethyl ester is a solid at room temperature . It has a molecular weight of 198.19 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

properties

IUPAC Name

ethyl 4-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBOSKHTUACCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2-methoxybenzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of compound 4 (19.9 g, 0.109 mol) in acetonitrile (200 mL) was added cesium carbonate (42.0 g, 0.129 mol). The resulting mixture was stirred at rt for 30 min. followed by addition of methyl iodide (13.5 mL, 0.218 mol). The resulting mixture was stirred at rt O/N and filtered through Celite®. The solvent was removed under reduced pressure to give crude product 5 (20.0 g, 93%) and used in the next step without further purification. 1H NMR 400 MHz (CDCl3) δ: 7.81-7.78 (m, 1H), 6.60-6.58 (m, 2H), 4.38 (q, J=7.0 Hz, 2H), 3.82 (s, 3H), 1.39 (t, J=7.0 Hz, 3H); MS (ES) m/z: 199 (M+1)+.
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19.9 g
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42 g
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200 mL
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13.5 mL
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Yield
93%

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